3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central pyridine ring substituted at positions 1, 3, 4, and 3. The 3,4-dimethylphenyl group at position 1 and thiophen-3-yl moiety at position 4 distinguish it from other derivatives. The diethyl ester groups at positions 3 and 5 contribute to its lipophilicity, which may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
diethyl 1-(3,4-dimethylphenyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-5-27-22(25)19-12-24(18-8-7-15(3)16(4)11-18)13-20(23(26)28-6-2)21(19)17-9-10-29-14-17/h7-14,21H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHOGXVLHWPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Further reduction of the dihydropyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyridine core.
Scientific Research Applications
3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,5-diethyl 1-(3,4-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of calcium channel blocking, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
The 3,4-dimethylphenyl group at position 1 may increase steric bulk, possibly affecting binding affinity compared to smaller substituents like benzyl .
The thiophene ring’s lipophilicity in the target compound could favor blood-brain barrier penetration, a trait less pronounced in methoxy-substituted analogs.
Crystallography and Synthesis :
- Similar compounds (e.g., ) were synthesized via Hantzsch-type cyclization, a common method for 1,4-DHPs. Crystal structures resolved using SHELXL and OLEX2 reveal planar pyridine cores, with substituent orientation influencing packing efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
